Cas no 612046-98-7 (1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde)

612046-98-7 structure
Nombre del producto:1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde
Número CAS:612046-98-7
MF:C16H14N2O
Megavatios:250.295163631439
MDL:MFCD03130246
CID:1003570
PubChem ID:3150938
1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-carbaldehyde
- TIMTEC-BB SBB011937
- 1-(1-PHENYL-ETHYL)-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE
- IFLAB-BB F1115-0197
- CHEMBRDG-BB 6943988
- 1-(1-PHENYLETHYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
- OTAVA-BB 1056450
- 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde(SALTDATA: FREE)
- 1H-benzimidazole-2-carboxaldehyde, 1-(1-phenylethyl)-
- 1-(1-phenylethyl)benzimidazole-2-carbaldehyde
- 006461
- CBI-BB ZERO
- 1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde
- 612046-98-7
- DTXSID90389932
- AKOS016040965
- Z57171755
- EN300-22695395
- 1-(1-phenylethyl)-1,3-benzodiazole-2-carbaldehyde
- MFCD03130246
- STK732928
- BS-38212
- DB-027973
- SR-01000325139-1
- AKOS000275454
- F1115-0197
- CS-0454160
- SR-01000325139
- F88041
-
- MDL: MFCD03130246
- Renchi: InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3
- Clave inchi: LWVGAVYKVRKLHB-UHFFFAOYSA-N
- Sonrisas: CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O
Atributos calculados
- Calidad precisa: 250.11072
- Masa isotópica única: 250.110613074g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 3
- Complejidad: 314
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 34.9Ų
- Xlogp3: 3.2
Propiedades experimentales
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 445.2±38.0 °C at 760 mmHg
- Punto de inflamación: 223.0±26.8 °C
- PSA: 34.89
- Presión de vapor: 0.0±1.1 mmHg at 25°C
1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1115-0197-75mg |
1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde |
612046-98-7 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0583-100MG |
1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde |
612046-98-7 | 95% | 100MG |
¥ 1,042.00 | 2023-03-30 | |
TRC | B521338-50mg |
1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde |
612046-98-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B521338-500mg |
1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde |
612046-98-7 | 500mg |
$ 115.00 | 2022-06-07 | ||
Chemenu | CM281855-1g |
1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-carbaldehyde |
612046-98-7 | 95% | 1g |
$*** | 2023-03-31 | |
Fluorochem | 057940-5g |
1-(1-Phenyl-ethyl)-1H-benzoimidazole-2-carbaldehyde |
612046-98-7 | 95% | 5g |
£167.00 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0583-1G |
1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde |
612046-98-7 | 95% | 1g |
¥ 4,158.00 | 2023-03-30 | |
Life Chemicals | F1115-0197-2μmol |
1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde |
612046-98-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524827-1g |
1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-carbaldehyde |
612046-98-7 | 98% | 1g |
¥4989.00 | 2024-05-06 | |
Ambeed | A863762-1g |
1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-carbaldehyde |
612046-98-7 | 95+% | 1g |
$108.0 | 2024-04-18 |
1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde Literatura relevante
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
612046-98-7 (1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde) Productos relacionados
- 2228026-09-1(tert-butyl (4R)-4-fluoro-2-(1S)-1-hydroxyethylpyrrolidine-1-carboxylate)
- 1376286-53-1(methyl 3-amino-3-ethylpentanoate)
- 896302-23-1(6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate)
- 2172221-80-4(5-methyl-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indazole)
- 1085526-18-6(S-Methyl-S-(4-isopropylphenyl) sulfoximine)
- 1805442-07-2(4-(Chloromethyl)-2-(difluoromethyl)-3-methyl-6-nitropyridine)
- 704200-66-8(ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate)
- 13538-50-6(4-Bromophenyl Methylcarbamate)
- 2877640-91-8(2-(3-{1,2,4triazolo4,3-apyridin-3-yl}azetidin-1-yl)-4H-pyrido1,2-apyrimidin-4-one)
- 1181705-37-2([(4-Bromo-benzyl)-ethyl-amino]-acetic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:612046-98-7)1-(1-phenylethyl)-1H-1,3-benzodiazole-2-carbaldehyde

Pureza:99%
Cantidad:5g
Precio ($):327.0